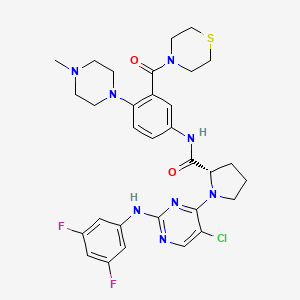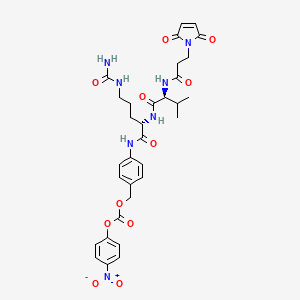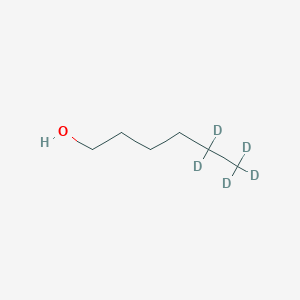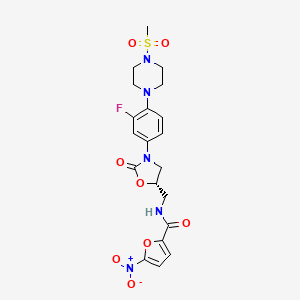
TREM2 agonist-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TREM2 agonist-2 is an orally active and potent myeloid triggered receptor 2 agonist. It is primarily studied for its potential in treating neurodegenerative diseases, particularly Alzheimer’s disease . The compound engages the triggering receptor expressed on myeloid cells-2, which plays a crucial role in the immune response and neuroinflammation.
Analyse Chemischer Reaktionen
TREM2 agonist-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
TREM2 agonist-2 has a wide range of scientific research applications. In the field of neurodegenerative diseases, it is used to study the role of TREM2 in Alzheimer’s disease and other related conditions. The compound has been shown to promote the activation of microglia, which are immune cells in the brain, and enhance their ability to clear amyloid-beta plaques, a hallmark of Alzheimer’s disease . Additionally, this compound is used in cancer research to investigate its potential as an immunomodulatory agent. It has shown promising results in enhancing the immune response and promoting the maturation of dendritic cells .
Wirkmechanismus
TREM2 agonist-2 exerts its effects by binding to the triggering receptor expressed on myeloid cells-2. This binding initiates a signaling cascade that involves the activation of several molecular pathways, including the SYK-NFAT axis. The activation of these pathways leads to the maturation and activation of immune cells, such as microglia and dendritic cells . In the context of neurodegenerative diseases, this compound enhances the ability of microglia to clear amyloid-beta plaques and reduce neuroinflammation .
Vergleich Mit ähnlichen Verbindungen
TREM2 agonist-2 is unique in its ability to specifically target the triggering receptor expressed on myeloid cells-2. Similar compounds include other TREM2 agonists, such as Sulfavant A and monoclonal antibodies targeting TREM2 . These compounds also engage TREM2 and promote immune cell activation, but they may differ in their molecular structure, binding affinity, and specific effects on immune cells. For example, Sulfavant A is a synthetic small molecule that binds to TREM2 and initiates an unconventional maturation of dendritic cells .
Eigenschaften
Molekularformel |
C24H23ClFN5O |
|---|---|
Molekulargewicht |
451.9 g/mol |
IUPAC-Name |
5-(4-chloro-2-fluorophenyl)-2,3-dimethyl-7-[(2R,4S)-2-(1-methylpyrazol-4-yl)oxan-4-yl]pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C24H23ClFN5O/c1-13-14(2)29-24-21(28-13)10-20(30-23(24)18-5-4-17(25)9-19(18)26)15-6-7-32-22(8-15)16-11-27-31(3)12-16/h4-5,9-12,15,22H,6-8H2,1-3H3/t15-,22+/m0/s1 |
InChI-Schlüssel |
DGBQOJDFECEEKU-OYHNWAKOSA-N |
Isomerische SMILES |
CC1=NC2=CC(=NC(=C2N=C1C)C3=C(C=C(C=C3)Cl)F)[C@H]4CCO[C@H](C4)C5=CN(N=C5)C |
Kanonische SMILES |
CC1=NC2=CC(=NC(=C2N=C1C)C3=C(C=C(C=C3)Cl)F)C4CCOC(C4)C5=CN(N=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)




![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)
